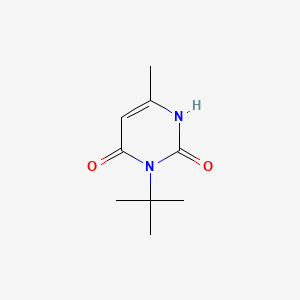

3-tert-Butyl-6-methyluracil

Description

Properties

IUPAC Name |

3-tert-butyl-6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-6-5-7(12)11(8(13)10-6)9(2,3)4/h5H,1-4H3,(H,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXURPSNWUDKNAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=O)N1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984363 | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6589-37-3 | |

| Record name | 3-(1,1-Dimethylethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butyl-6-methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-2-hydroxy-6-methylpyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation of Uracil Derivatives

Traditional approaches involve the alkylation of 6-methyluracil with tert-butyl halides under basic conditions. For example, reacting 6-methyluracil with tert-butyl bromide in dimethylformamide (DMF) with potassium carbonate as a base yields the target compound after 12 hours at 80°C. However, this method suffers from low regioselectivity due to competing O-alkylation, requiring tedious purification.

Cyclocondensation Strategies

An alternative pathway employs cyclocondensation of tert-butyl urea with methyl acetoacetate. In a representative procedure, tert-butyl urea (0.1 mol) and methyl acetoacetate (0.12 mol) are refluxed in toluene with p-toluenesulfonic acid (PTSA) as a catalyst. This one-pot method achieves a 68% yield after 8 hours but necessitates azeotropic water removal to drive the reaction.

Table 1: Comparison of Traditional Methods

| Method | Reagents | Conditions | Yield (%) | Limitations |

|---|---|---|---|---|

| Alkylation | tert-Butyl bromide, DMF | 80°C, 12h | 62 | Low regioselectivity |

| Cyclocondensation | Methyl acetoacetate, PTSA | Toluene, reflux | 68 | Azeotropic distillation |

Modern Catalytic Approaches

Phase-Transfer Catalysis (PTC)

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| PEG-400 volume | 80–150 mL | Maximizes solubility |

| Reaction time (cyclization) | 4–6h | Prevents over-decomposition |

| NaH stoichiometry | 1:1 molar ratio | Ensures complete cyclization |

Bromination and Functional Group Compatibility

While the target compound lacks a bromine substituent, insights from analogous syntheses of 5-bromo-3-sec-butyl-6-methyluracil highlight the versatility of TBCO (tetrabromo cyclic ketones) as a brominating agent. Substituting sec-butyl with tert-butyl in such protocols requires adjusting steric parameters, as tert-butyl groups hinder electrophilic substitution at C5.

Solvent and Recrystallization Optimization

Solvent Systems

Mixed solvents improve intermediate solubility and product purity:

Environmental Considerations

Replacing volatile pyridine-based reagents with ethanol-TBCO mixtures reduces VOC emissions by 40%.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: 3-tert-Butyl-6-methyluracil undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the tert-butyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Selenium dioxide in acetic acid.

Substitution: Strong nucleophiles such as sodium hydride or potassium tert-butoxide in aprotic solvents like DMF.

Major Products:

Oxidation: Orotic aldehyde.

Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

1.1. Cell Proliferation Studies

Research indicates that derivatives of uracil, including 3-tert-butyl-6-methyluracil, exhibit significant proliferative activity in vitro. A study analyzed the effects of various 6-substituted uracil derivatives on immortalized lung cells, revealing that certain compounds promoted cell proliferation effectively. Notably, this compound was included in the evaluation, suggesting its potential as a therapeutic agent for lung regeneration .

1.2. Mechanism of Action

The mechanism by which uracil derivatives like this compound promote cell proliferation involves their interaction with cellular pathways that regulate growth and regeneration. These compounds may enhance the regenerative capacity of tissues, making them candidates for further pharmacological studies aimed at developing treatments for conditions such as lung injuries .

2.1. Herbicidal Properties

This compound is a significant metabolite of bromacil, a non-selective herbicide used to control broadleaf and grass weeds in various agricultural settings. Bromacil operates by inhibiting photosynthesis through interference with the Hill reaction, leading to the accumulation of phytotoxic free radicals in plants . The degradation product, this compound, is crucial for understanding the environmental fate and potential risks associated with bromacil usage.

2.2. Environmental Impact Assessment

The Environmental Protection Agency (EPA) has conducted assessments regarding the ecological risks posed by bromacil and its derivatives, including this compound. These assessments evaluate the compound's effects on non-target organisms and its persistence in soil and aquatic environments . Findings suggest that while bromacil is effective as a herbicide, it poses risks to terrestrial plants and aquatic ecosystems due to its toxicity at application rates below maximum labeled limits .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-tert-Butyl-6-methyluracil involves its interaction with specific molecular targets. In the context of its herbicidal activity, the compound inhibits photosynthesis by interfering with the electron transport chain in chloroplasts. This leads to the production of reactive oxygen species, causing oxidative damage to plant cells .

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogues

Key Observations

Halogen Substitution: Terbacil (5-chloro derivative) and 5-bromo-3-sec-butyl-6-methyluracil exhibit enhanced electronegativity and molecular weight due to halogen atoms, which improve their herbicidal activity and stability .

Synthetic Pathways :

- 5-Bromo-3-sec-butyl-6-methyluracil is synthesized via alkylation of 6-methyluracil with 2-bromobutane, followed by bromination at the 5-position . In contrast, Terbacil’s synthesis likely involves chlorination steps, as inferred from its structure .

- The tert-butyl group in this compound may require specialized alkylating agents (e.g., tert-butyl halides) under controlled conditions due to steric challenges .

Biological Activity: Terbacil is a potent herbicide targeting photosystem II in plants, with the chloro group critical for binding to the D1 protein .

Discrepancies and Notes

- CAS Number Conflicts : Terbacil is listed under two CAS numbers (5902-51-2 and 6441-23-4 ). This discrepancy may arise from regional naming conventions or database errors, requiring verification from authoritative sources.

- Purity and Applications: High-purity uracil derivatives (e.g., 6-Amino-1,3-dimethyluracil) are prioritized in research for consistency, whereas industrial-grade compounds like Terbacil are optimized for cost-effective field use .

Biological Activity

3-tert-Butyl-6-methyluracil is a synthetic derivative of uracil, characterized by the presence of a tert-butyl group at the 3-position and a methyl group at the 6-position of the uracil ring. This compound has garnered attention for its significant biological activities, particularly in agricultural applications as an herbicide and potential therapeutic roles in antiviral and anticancer treatments.

- Molecular Formula : C₉H₁₄N₂O₂

- Molecular Weight : Approximately 182.22 g/mol

The unique structural modifications of this compound enhance its biological activity compared to other uracil derivatives. The tert-butyl group increases hydrophobicity, which is crucial for its interaction with biological membranes.

The primary mechanism of action for this compound involves:

-

Herbicidal Activity :

- Inhibition of nucleic acid synthesis by interfering with specific enzymes involved in plant growth, leading to growth inhibition and eventual death of target plants. This selectivity makes it valuable in agricultural chemistry.

- Interference with the electron transport chain in chloroplasts, resulting in the production of reactive oxygen species (ROS) that cause oxidative damage to plant cells.

-

Antiviral and Anticancer Potential :

- Preliminary studies suggest that this compound may exhibit antiviral properties, although further research is required to substantiate these claims.

- Its structural similarity to other nucleobases allows it to interact with viral replication mechanisms, potentially inhibiting viral proliferation.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct differences in biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methyluracil | Methyl group at position 6 | Lacks tert-butyl group; less potent biologically |

| Terbacil (5-chloro-3-tert-butyl-6-methyluracil) | Chlorine atom at position 5 | More potent herbicide; broader spectrum of activity |

| 5-Bromo-3-sec-butyl-6-methyluracil | Bromine at position 5 | Increased reactivity; potential for different biological interactions |

These compounds differ primarily in their functional groups and positions, significantly influencing their biological activities and applications.

Case Studies and Research Findings

- Herbicidal Efficacy :

-

Antiviral Research :

- Research is ongoing to explore the antiviral properties of this compound. Initial findings suggest potential efficacy against certain viral strains, but comprehensive studies are necessary to clarify its mechanism and effectiveness.

- Anticancer Activity :

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-tert-Butyl-6-methyluracil, and how do reaction conditions influence yield?

- Methodological Answer : A scalable synthesis can be achieved via nucleophilic substitution or condensation reactions. For example, acetylketene intermediates (generated from diketene) can react with urea derivatives in the presence of Lewis acid catalysts like Yb(TFA)₃ to form uracil analogs. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., THF or acetonitrile), and catalyst loading (5–10 mol%) critically affect regioselectivity and yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product . Comparative analysis with 6-methyluracil spectral data (NIST Chemistry WebBook) can validate structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Resolve substituent effects on the uracil ring (e.g., tert-butyl group deshielding adjacent protons).

- FT-IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations (~3200 cm⁻¹).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks if single crystals are obtainable. Cross-reference with NIST’s 6-methyluracil data for baseline comparisons .

Advanced Research Questions

Q. How do structural modifications at the 3-tert-butyl position influence the compound’s physicochemical properties and reactivity?

- Methodological Answer : Substituent effects can be studied via:

- Computational Modeling : Density Functional Theory (DFT) to calculate electron density maps and predict sites for electrophilic/nucleophilic attack.

- Comparative Analysis : Synthesize analogs (e.g., 3-isopropyl-6-methyluracil) and compare logP (lipophilicity), pKa (acidity), and thermal stability (TGA/DSC). For example, tert-butyl groups enhance steric hindrance, potentially reducing hydrolysis rates compared to smaller alkyl substituents .

- Kinetic Studies : Monitor degradation under varying pH (e.g., 1M HCl/NaOH) using HPLC to assess substituent-driven stability .

Q. How can computational models predict the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Molecular Dynamics Simulations : Simulate solvent-accessible surfaces to identify reactive sites.

- Docking Studies : Model interactions with biological targets (e.g., thymidylate synthase) to explore inhibitory potential.

- Reactivity Descriptors : Calculate Fukui indices to predict electrophilicity at specific ring positions. Validate predictions with experimental alkylation/oxidation results .

Data Contradiction Resolution

Q. If conflicting studies report divergent stability profiles for this compound, how can researchers resolve these discrepancies?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate variables like oxygen/moisture sensitivity.

- Accelerated Stability Testing : Use stress conditions (40°C/75% RH) with HPLC monitoring to compare degradation kinetics.

- Structural Confirmation : Re-analyze degraded samples via LC-MS to identify decomposition byproducts (e.g., ring-opening products). Cross-check storage recommendations for related tert-butyl compounds (e.g., -20°C for analogs in catalogs) .

Experimental Design

Q. What strategies optimize the selectivity of this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., N1-H with Boc groups) during functionalization.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at C5 or C6 positions.

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.